GF120918 is a synthetic acridonecarboxamide derivative developed through a chemical program aimed at identifying an optimized inhibitor of multidrug resistance (MDR). [] It acts as a potent inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), two major ATP-binding cassette (ABC) efflux transporters. [, , , , , ] These transporters are expressed in various tissues, including the intestine, liver, kidneys, and blood-brain barrier, where they play a crucial role in limiting drug absorption and distribution. [, , , , , , , , , ]
GF120918 has been widely used in scientific research as a tool to investigate the role of P-gp and BCRP in drug disposition and to assess the potential for drug-drug interactions. [, , , , , , ]
GF120918 acts as a competitive inhibitor of P-gp and BCRP. [, , ] It binds to the drug binding sites on these transporters, preventing the efflux of substrate molecules. [] This inhibition increases the intracellular accumulation and tissue distribution of P-gp and BCRP substrates. [, , , , ] Studies have shown that GF120918 can effectively reverse multidrug resistance in vitro by sensitizing drug-resistant cells to the cytotoxic effects of chemotherapeutic agents. [, ]
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 4374-62-3
CAS No.: 18766-66-0